molecular formula C26H46N2O8 B1262405 serratamolide A

serratamolide A

Cat. No. B1262405
M. Wt: 514.7 g/mol
InChI Key: NMEMNUVHBNAERZ-UJKMTWAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

serratamolide A is a natural product found in Serratia with data available.

Scientific Research Applications

Ion Movement in Lipid Bilayers and Biomembranes

Serratamolide has been studied for its effects on ion movement across membranes. Research indicates that at certain concentrations, it can significantly increase the rate of K+ and H+ movement across the membrane of Staphylococcus aureus without causing leakage of certain products, suggesting its potential in membrane permeability studies (Deol et al., 1973).

Conformational Studies and Antibiotic Activity

Serratamolide, identified as a cyclotetradepsipeptide, has been linked to mild antibiotic activities. The length of its hydrocarbon side chain is a critical factor in its activity, with longer chains correlating with increased activity (Thomas, 1974).

Anticancer Properties

Serratamolide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, regardless of p53 status. This suggests its potential as a chemotherapeutic agent (Soto-Cerrato et al., 2005).

Antimycobacterial Activity

It has displayed antibiotic activity against Mycobacterium diernhoferi and other rapidly growing mycobacteria, indicating its potential in combating mycobacterial infections (Dwivedi et al., 2008).

Hemolytic Factor in Pathogenic Bacteria

Serratamolide has been identified as a hemolytic factor produced by Serratia marcescens, contributing to the virulence of this opportunistic bacterial pathogen. Its role in hemolysis suggests implications in bacterial pathogenesis studies (Shanks et al., 2012).

Antibacterial and Antifungal Activities

Serratamolide A has been isolated as part of a study exploring the antibacterial activity of secondary metabolites from Serratia marcescans, showing potential as an alternative treatment option for certain infections (Zhu et al., 2018).

Role in Bacterial Phagocytosis and Virulence

Its role in modulating the phagocytosis of human polymorphonuclear leukocytes has been explored, with implications in understanding the virulence mechanisms of S. marcescens (Miyazaki et al., 1993).

properties

Product Name

serratamolide A

Molecular Formula

C26H46N2O8

Molecular Weight

514.7 g/mol

IUPAC Name

(3S,10S)-7,14-diheptyl-3,10-bis(hydroxymethyl)-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetrone

InChI

InChI=1S/C26H46N2O8/c1-3-5-7-9-11-13-19-15-23(31)27-22(18-30)26(34)36-20(14-12-10-8-6-4-2)16-24(32)28-21(17-29)25(33)35-19/h19-22,29-30H,3-18H2,1-2H3,(H,27,31)(H,28,32)/t19?,20?,21-,22-/m0/s1

InChI Key

NMEMNUVHBNAERZ-UJKMTWAASA-N

Isomeric SMILES

CCCCCCCC1CC(=O)N[C@H](C(=O)OC(CC(=O)N[C@H](C(=O)O1)CO)CCCCCCC)CO

Canonical SMILES

CCCCCCCC1CC(=O)NC(C(=O)OC(CC(=O)NC(C(=O)O1)CO)CCCCCCC)CO

synonyms

serratamolide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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